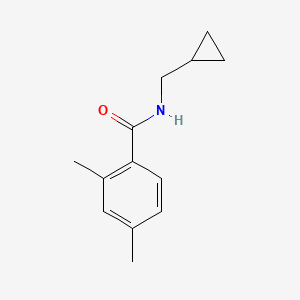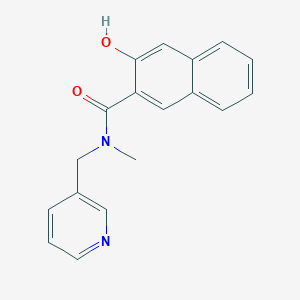
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including phosphodiesterases and histone deacetylases. These enzymes play important roles in various cellular processes, including cell growth and differentiation. By inhibiting these enzymes, Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone may be able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to improve cognitive function by increasing the levels of certain neurotransmitters, including dopamine and acetylcholine.
実験室実験の利点と制限
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high yields. Additionally, it has been found to have low toxicity in animal models, making it a potentially safe compound to use in further studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone. One potential direction is to further investigate its potential as an anti-cancer agent. It may be useful to study its effects on different types of cancer cells and to investigate its potential as a combination therapy with other anti-cancer drugs. Another potential direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease. It may be useful to study its effects on cognitive function in animal models of these disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations of its use.
合成法
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has been synthesized using various methods, including the Mannich reaction and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of a primary or secondary amine with a carbonyl compound and formaldehyde. The Kabachnik-Fields reaction involves the reaction of an aldehyde with an amine and a phosphonate. Both of these methods have been successfully used to synthesize Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone with high yields.
科学的研究の応用
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has shown promising results in various scientific research applications. It has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied as a potential treatment for neurological disorders, as it has been found to improve cognitive function in animal models.
特性
IUPAC Name |
cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-4-1-5-11)16-9-3-7-13(16)12-6-2-8-15-10-12/h2,6,8,10-11,13H,1,3-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUOFTKEUDILDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)




![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
